molecular formula C15H13N3 B7613318 Quinazolin-4-yl-o-tolyl-amine

Quinazolin-4-yl-o-tolyl-amine

Cat. No.: B7613318
M. Wt: 235.28 g/mol
InChI Key: VWWYLLUFLOPSFF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of quinazoline derivatives, including Quinazolin-4-yl-o-tolyl-amine, can be achieved through various methods. Common synthetic routes include:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene.

    Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.

    Metal-mediated reaction: This involves the use of metal catalysts to facilitate the reaction.

    Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate.

    Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.

Chemical Reactions Analysis

Quinazolin-4-yl-o-tolyl-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Quinazolin-4-yl-o-tolyl-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various biologically active compounds.

    Biology: It is used in the study of cellular processes and molecular interactions.

    Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinazolin-4-yl-o-tolyl-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Quinazolin-4-yl-o-tolyl-amine can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the resulting biological activities. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(2-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-11-6-2-4-8-13(11)18-15-12-7-3-5-9-14(12)16-10-17-15/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWYLLUFLOPSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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